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molecular formula C9H11NO2 B8757160 2-(2,6-DIMETHYLPYRIDIN-4-YL)ACETIC ACID

2-(2,6-DIMETHYLPYRIDIN-4-YL)ACETIC ACID

Cat. No. B8757160
M. Wt: 165.19 g/mol
InChI Key: UDZSKYLTWZYMSX-UHFFFAOYSA-N
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Patent
US09266876B2

Procedure details

To a solution of lithium diisopropylamide (2M in THF/Hept/ethylbenzene, 5 mL) was added a solution of 2,4,6-collidine (1.26 mL) in THF (5 mL). The reaction mixture was stirred at RT for 4 h and added dropwise to a solution of diethylcarbonate (1.38 mL) in THF (5 mL) over 15 min. The resulting mixture was stirred at RT for 20 h. A LiOH solution (1M in water, 28 mL) was added, the mixture was stirred at RT for 2 h and filtered off. The filtrate was evaporated in vacuo. The residue was purified by preparative LC-MS (X) to afford 30 mg of yellow oil as mixture of two regioisomers. LC-MS (E): tR=0.17 min; [M+H]+: 165.97.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.26 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.38 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
28 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N-]C(C)C)(C)C.[Li+].[N:9]1[C:14]([CH3:15])=[CH:13][C:12]([CH3:16])=[CH:11][C:10]=1[CH3:17].C([O:20][C:21](=O)[O:22]CC)C.[Li+].[OH-]>C1COCC1>[CH3:17][C:10]1[CH:11]=[C:12]([CH2:16][C:21]([OH:22])=[O:20])[CH:13]=[C:14]([CH3:15])[N:9]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
1.26 mL
Type
reactant
Smiles
N1=C(C=C(C=C1C)C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.38 mL
Type
reactant
Smiles
C(C)OC(OCC)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
28 mL
Type
reactant
Smiles
[Li+].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at RT for 20 h
Duration
20 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at RT for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative LC-MS (X)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=NC(=CC(=C1)CC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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